

# Technical Whitepaper: 3-(Hydroxymethyl)cyclohexan-1-ol – Structural Dynamics, Synthesis, and Applications

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## Compound of Interest

Compound Name:	(1S,3R)-3-(hydroxymethyl)cyclohexan-1-ol
CAS No.:	15753-48-7
Cat. No.:	B6597395

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## Executive Summary

In the landscape of modern organic synthesis and drug development, alicyclic diols serve as critical structural scaffolds. 3-(hydroxymethyl)cyclohexan-1-ol is a difunctional, non-aromatic ring system that offers unique stereochemical properties and conformational rigidity. By providing both a secondary and a primary hydroxyl group on a cyclohexane backbone, this molecule acts as a versatile building block for synthesizing conformationally locked pharmacophores, rigidified linkers, and advanced polymeric materials. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical profile, stereochemical dynamics, and validated synthetic methodologies.

## Nomenclature and Chemical Identifiers

The IUPAC name 3-(hydroxymethyl)cyclohexan-1-ol accurately describes a cyclohexane ring substituted with a hydroxyl group at the C1 position and a hydroxymethyl group at the C3

position[1]. Because the molecule possesses two chiral centers, it exists as a mixture of stereoisomers unless enantiomerically or diastereomerically purified.

To facilitate cross-referencing across chemical databases and literature, the primary identifiers and widely accepted synonyms are consolidated in Table 1.

Table 1: Nomenclature and Database Identifiers

Category	Identifier / Name
IUPAC Name	3-(hydroxymethyl)cyclohexan-1-ol
Common Synonyms	3-hydroxycyclohexanemethanol; 1-hydroxy-3-(hydroxymethyl)cyclohexane; m-hydroxycyclohexylmethanol
CAS Registry Numbers	76140-18-6 (Unspecified stereochemistry) [1]15753-48-7 (cis / 1S,3R isomer)[2]15753-49-8 (trans isomer)[3]
PubChem CID	15727327[1]
Canonical SMILES	C1CC(CC(C1)O)CO[1]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub> [1]

## Physicochemical Profiling

The physical and chemical behavior of 3-(hydroxymethyl)cyclohexan-1-ol is dictated by its dual hydroxyl functionality, which enables extensive intermolecular hydrogen bonding. This results in a relatively high boiling point and excellent solubility in polar protic solvents, while maintaining moderate lipophilicity due to the hydrocarbon core.

Table 2: Key Physicochemical Properties

Property	Value	Causality / Significance
Molecular Weight	130.18 g/mol [1]	Low molecular weight makes it an ideal fragment for drug design (Rule of 5 compliant).
Boiling Point	117–122 °C at 0.5 Torr[4]	High boiling point necessitates vacuum distillation for purification to prevent thermal degradation.
Density	~1.066 g/cm <sup>3</sup> [4]	Typical for alicyclic diols; denser than simple aliphatic alcohols due to ring packing.
Topological Polar Surface Area (TPSA)	40.5 Å <sup>2</sup> [1]	Optimal for membrane permeability; well below the 140 Å <sup>2</sup> limit for oral bioavailability.
XLogP3	0.4[1]	Indicates slight lipophilicity, balancing aqueous solubility with organic partitioning.
H-Bond Donors / Acceptors	2 / 2[4]	Capable of forming robust hydrogen bond networks, useful in target-binding interactions.

## Stereochemical Architecture and Conformational Dynamics

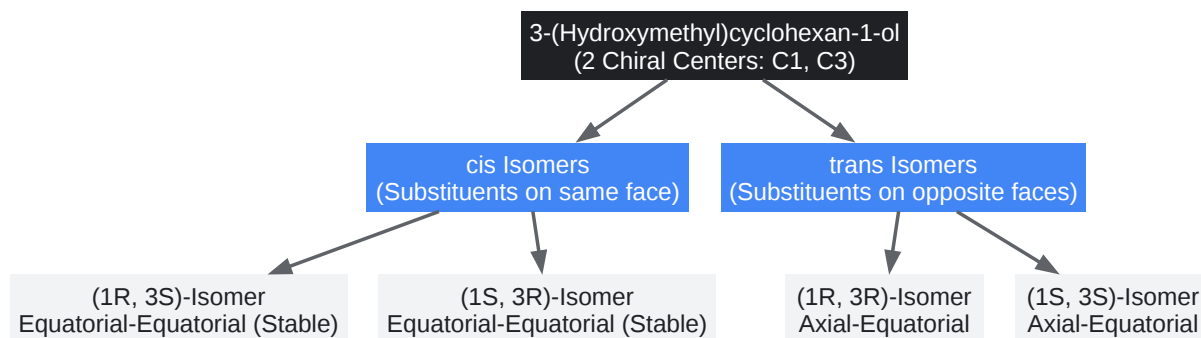
The 1,3-disubstitution pattern on the cyclohexane ring introduces complex conformational dynamics. The molecule contains two stereocenters (C1 and C3), resulting in four possible stereoisomers: two cis enantiomers and two trans enantiomers.

## Thermodynamic Stability of the Cis Isomer

In cyclohexane systems, substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes.

- The cis-1,3-isomer allows both the hydroxyl and the hydroxymethyl groups to occupy equatorial positions simultaneously (the e,e conformation). Because it avoids debilitating diaxial interactions, the cis isomer is thermodynamically highly stable.
- The trans-1,3-isomer, conversely, forces one substituent into an axial position and the other into an equatorial position (the a,e or e,a conformation). The steric hindrance incurred by the axial group makes the trans isomer thermodynamically less favorable than its cis counterpart.

This predictable stereochemical behavior was famously leveraged by Noyce and Denney in 1952. They utilized the reduction of cis-3-hydroxycyclohexanecarboxylic acid to cis-3-(hydroxymethyl)cyclohexan-1-ol as a stereochemically locked intermediate to unambiguously prove the configurations of 3-methylcyclohexanols[5].



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Fig 1: Logical relationship and conformational stability of the four stereoisomers.

## Synthetic Methodologies

The most reliable and high-yielding approach to synthesizing 3-(hydroxymethyl)cyclohexan-1-ol is the exhaustive reduction of 3-oxocyclohexanecarboxylic acid using Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )[4].

## Causality of Reagent Selection

$\text{LiAlH}_4$  is selected over milder reducing agents (like  $\text{NaBH}_4$ ) because the substrate contains both a ketone and a carboxylic acid. While  $\text{NaBH}_4$  can reduce the ketone to a secondary alcohol, it is insufficiently nucleophilic to reduce the carboxylic acid.  $\text{LiAlH}_4$  effectively drives both functional groups to their respective alcohol states in a single, atom-economical step.

## Validated Experimental Protocol: $\text{LiAlH}_4$ Reduction

### Step 1: Reaction Setup and Initiation

- Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Purge the system with inert Argon gas.
- Suspend 2.5 equivalents of  $\text{LiAlH}_4$  in anhydrous Tetrahydrofuran (THF). Causality: Anhydrous THF is required because  $\text{LiAlH}_4$  reacts violently with water. The excess equivalents account for the reduction of both the ketone and the carboxylic acid, plus the active protons.
- Cool the suspension to 0 °C using an ice bath to control the highly exothermic initial reaction.
- Dissolve 3-oxocyclohexanecarboxylic acid in anhydrous THF and add it dropwise via the dropping funnel over 30 minutes.

### Step 2: Reaction Progression and In-Process Monitoring

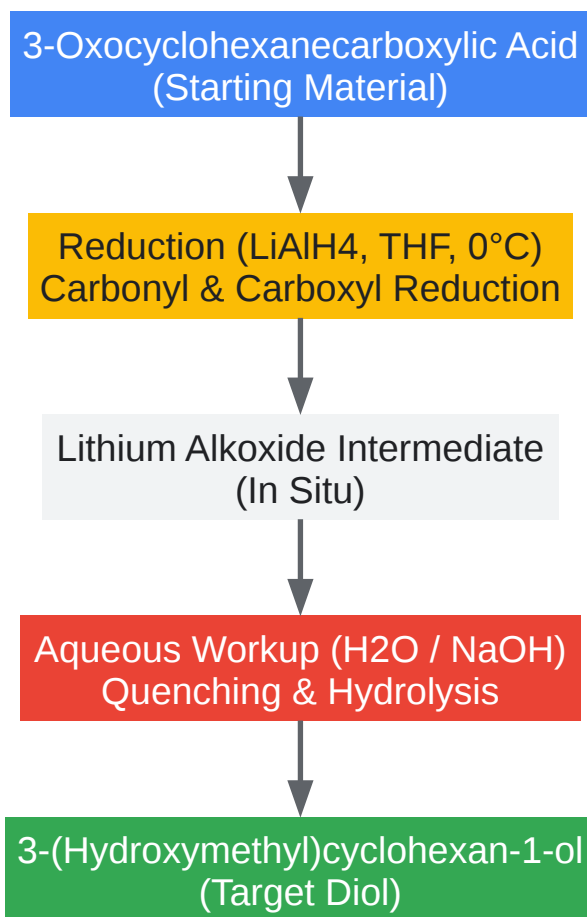
- Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to ambient temperature and stir for an additional 12 hours[4].
- Self-Validation via TLC: Because the target diol lacks a conjugated  $\pi$ -system, it is UV-inactive. Monitor the reaction via Thin Layer Chromatography (TLC) using a Potassium Permanganate ( $\text{KMnO}_4$ ) stain. The starting material will consume the stain differently than the product, which will appear as a distinct bright yellow/brown spot against the purple background upon heating.

Step 3: The Fieser Quenching Method To safely quench the unreacted  $\text{LiAlH}_4$  and break down the lithium/aluminum alkoxide complexes, employ the Fieser workup. For every x grams of  $\text{LiAlH}_4$  used:

- Slowly add x mL of distilled H<sub>2</sub>O at 0 °C.
- Add x mL of 15% aqueous NaOH.
- Add 3x mL of distilled H<sub>2</sub>O. Causality: This specific sequence systematically hydrolyzes the alkoxides and forces the aluminum salts to precipitate as a granular, easily filterable solid (sodium aluminate). This prevents the formation of gelatinous aluminum hydroxide emulsions that would otherwise trap the highly polar diol product.

#### Step 4: Isolation and Characterization

- Filter the granular precipitate through a pad of Celite, washing thoroughly with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify via vacuum distillation (117–122 °C at 0.5 Torr)[4].
- Self-Validation via NMR: Confirm successful reduction via <sup>1</sup>H NMR by verifying the disappearance of the carboxylic acid broad singlet (~10–12 ppm) and the appearance of the oxymethine (CH-OH) and oxymethylene (CH<sub>2</sub>-OH) signals between 3.30–3.80 ppm.



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Fig 2: Synthetic workflow for the preparation of 3-(hydroxymethyl)cyclohexan-1-ol via  $\text{LiAlH}_4$  reduction.

## Applications in Drug Development & Materials Science

**Pharmacophore Scaffolding and Rigidified Linkers** In medicinal chemistry, linear aliphatic chains often suffer from high entropic penalties upon binding to target proteins. 3-(hydroxymethyl)cyclohexan-1-ol is frequently employed to replace linear diols (like 1,4-butanediol) with a conformationally restricted alicyclic ring. The distinct vector geometries of the C1 hydroxyl and the C3 hydroxymethyl groups allow drug developers to precisely orient pharmacophores in 3D space. This is highly valuable in the design of bivalent ligands and PROTACs (Proteolysis Targeting Chimeras), where linker rigidity directly impacts target degradation efficiency.

Polymer Chemistry Beyond small-molecule therapeutics, this diol acts as a specialty monomer in the synthesis of advanced polyurethanes and polyesters. The incorporation of the cyclohexane ring into the polymer backbone increases the glass transition temperature ( Tg) and enhances the thermal and mechanical stability of the resulting materials compared to those synthesized from purely aliphatic diols.

## References

- Title: 3-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 15727327 Source: PubChem, National Institutes of Health URL:[[Link](#)]
- Title: trans-3-(Hydroxymethyl)cyclohexan-1-OL | CAS#:15753-49-8 Source: ChemSrc URL: [[Link](#)]
- Title: 3-(Hydroxymethyl)cyclohexan-1-ol Synthetic Routes and Properties Source: LookChem URL:[[Link](#)]
- Title: Studies of Configuration. I. The Configurations of the 3-Methylcyclohexanols Source: Journal of the American Chemical Society (ACS) / ResearchGate URL:[[Link](#)]

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## Sources

- 1. 3-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 15727327 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. chemscene.com [[chemscene.com](https://chemscene.com)]
- 3. trans-3-(Hydroxymethyl)cyclohexan-1-OL | CAS#:15753-49-8 | Chemsrc [[m.chemsrc.com](https://m.chemsrc.com)]
- 4. lookchem.com [[lookchem.com](https://lookchem.com)]
- 5. researchgate.net [[researchgate.net](https://researchgate.net)]
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